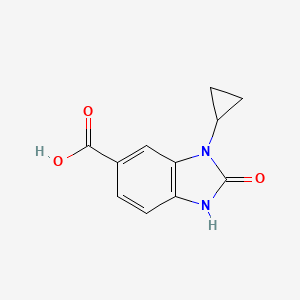

3-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

**3-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbox

科学的研究の応用

Cyclocondensation Reactions

Cyclocondensation reactions involving 2-aminothiophenols and 1,2-biselectrophiles in aqueous media lead to the formation of benzothiazole-2-carboxylates. This process is facilitated by water, which lowers the energy barrier, highlighting the molecule's potential role in synthetic organic chemistry. Quantum chemical calculations and orbital interaction studies provide insights into the reaction mechanisms and the selectivity switch between different products, showcasing the molecule's relevance in facilitating complex organic syntheses (Dhameliya et al., 2017).

Fluorescent Chemosensor for pH Detection

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) demonstrates multifluorescence emissions in dispersed or aggregated states, driven by tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. This compound serves as a highly sensitive and reversible ratiometric fluorescent chemosensor for physiological pH fluctuations in biosamples and neutral water samples, indicating its application in biological and environmental monitoring (Li et al., 2018).

Antiallergic Activity

The synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues has shown significant antiallergic activity. These compounds, through their structural modifications, have demonstrated the potential to act as potent antiallergic agents, surpassing the activity of disodium cromoglycate, indicating their importance in developing new therapeutic agents for allergic conditions (Nohara et al., 1985).

Metabolite Detection in Human Urine

The molecule has been implicated in the detection and quantification of pyrethroid metabolites in human urine, showcasing its relevance in analytical chemistry for monitoring exposure to synthetic pyrethroids. The developed method emphasizes the compound's utility in environmental and occupational health studies (Arrebola et al., 1999).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives bearing acidic heterocycles have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These studies demonstrate the compound's potential in the development of therapeutics for conditions such as hypertension, showing its impact on drug discovery and pharmacology (Kohara et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

The compound, also known as 3-cyclopropyl-2-oxo-1H-benzimidazole-5-carboxylic acid, is a derivative of imidazole . Imidazole derivatives are known to interact with multiple receptors, making them a key structural motif in drug design . .

Mode of Action

Imidazole derivatives, which this compound is a part of, are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to modulate physicochemical properties and the pka profile of therapeutic leads . They are also known to enable a useful functional handle for further derivatization .

Pharmacokinetics

Imidazole, which this compound is derived from, is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

特性

IUPAC Name |

3-cyclopropyl-2-oxo-1H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-1-4-8-9(5-6)13(7-2-3-7)11(16)12-8/h1,4-5,7H,2-3H2,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOALTBZZXLKPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC(=C3)C(=O)O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545947-91-8 |

Source

|

| Record name | 3-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)

![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)

![[1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol](/img/structure/B2832967.png)

![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)